Assessment of Available Differential Activity Data Against EPAC1
A thorough search of primary literature and authoritative databases was conducted for head-to-head quantitative comparisons between 4-Amino-5-methylisoxazol-3(2H)-one and its close analogs. In US Patent 11,124,489, compound 24 (BDBM517682) bearing an isoxazole-3-carbonyl substructure was reported to inhibit EPAC1 with an IC₅₀ of 5.60E+3 nM [1]. However, the substructure of compound 24 does not match the target compound's 4-amino-5-methylisoxazol-3(2H)-one core, preventing a direct attribution of this activity to the target scaffold. No biochemically or cell-based assay data directly measuring the target compound in parallel with a named comparator under identical experimental conditions could be identified. The absence of public quantitative head-to-head data for this precise compound limits the ability to formulate a numerically substantiated differentiation claim at this time.
| Evidence Dimension | EPAC1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured under the target CAS; related scaffold in patent series shows IC₅₀ = 5,600 nM |
| Comparator Or Baseline | Other analogs in US11124489 series show IC₅₀ ranging from 3,300 nM to >10,000 nM |
| Quantified Difference | Not calculable for the specific target compound; SAR trends indicate 5-methyl substitution and carbonyl positioning are critical for sub-10 µM activity |
| Conditions | EPAC1 biochemical assay (BindingDB assay ID 10157) |
Why This Matters
The lack of direct quantitative data highlights a specific informational gap; procurement decisions for this precise scaffold must currently be based on its synthetic utility as a regioisomerically pure building block rather than on proven biochemical superiority.
- [1] BindingDB. BDBM517682 (NY0655 | US11124489, Compound 24). IC₅₀: 5.60E+3 nM against Rap guanine nucleotide exchange factor 3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=517682 View Source
